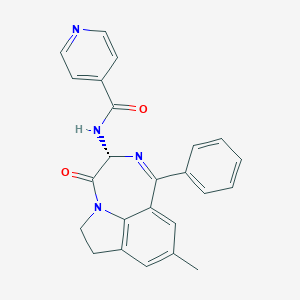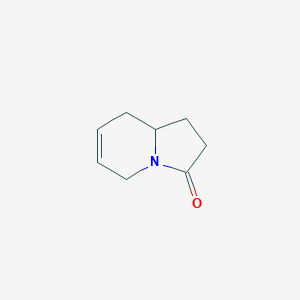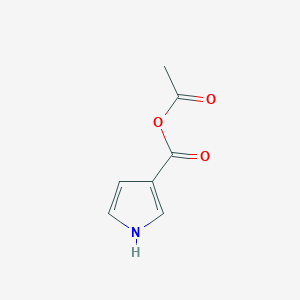
2,4-Pentanedione, 3-(ethoxymethylene)-1,1,1-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentanedione, 3-(ethoxymethylene)-1,1,1-trifluoro- is a fluorinated beta-diketone that has been widely used in scientific research. It is a synthetic compound that can be synthesized using various methods.
Mechanism Of Action
The mechanism of action of 2,4-Pentanedione, 3-(ethoxymethylene)-1,1,1-trifluoro- is not well understood. However, it is believed that the compound acts as a bidentate ligand, coordinating with metal ions to form stable complexes. The stability of the complexes formed depends on the nature of the metal ion and the ligand.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-Pentanedione, 3-(ethoxymethylene)-1,1,1-trifluoro- are not well studied. However, the compound has been found to exhibit anticancer activity when used in the synthesis of ruthenium complexes. The compound has also been found to exhibit phosphorescent properties when used in the synthesis of iridium complexes.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,4-Pentanedione, 3-(ethoxymethylene)-1,1,1-trifluoro- in lab experiments is that it is a synthetic compound that can be easily synthesized using different methods. The compound is also stable and can be stored for long periods without decomposition. However, one of the limitations of using the compound is that its mechanism of action is not well understood, and its biochemical and physiological effects are not well studied.
Future Directions
There are several future directions for the use of 2,4-Pentanedione, 3-(ethoxymethylene)-1,1,1-trifluoro- in scientific research. One of the future directions is the study of the compound's mechanism of action and its biochemical and physiological effects. Another future direction is the synthesis of new metal complexes using the compound as a ligand. The new metal complexes can be studied for their anticancer activity and phosphorescent properties. The compound can also be used in the synthesis of new materials with unique optical and electronic properties.
Conclusion:
2,4-Pentanedione, 3-(ethoxymethylene)-1,1,1-trifluoro- is a synthetic compound that has been widely used in scientific research. It is used as a ligand in the synthesis of metal complexes that exhibit anticancer activity and phosphorescent properties. The compound's mechanism of action and its biochemical and physiological effects are not well understood, and more research is needed in this area. The compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
2,4-Pentanedione, 3-(ethoxymethylene)-1,1,1-trifluoro- can be synthesized using different methods. One of the commonly used methods is the reaction between 3-ethoxy-1,1,1-trifluoroacetone and acetylacetone in the presence of a base. The reaction yields 2,4-Pentanedione, 3-(ethoxymethylene)-1,1,1-trifluoro- as the final product.
Scientific Research Applications
2,4-Pentanedione, 3-(ethoxymethylene)-1,1,1-trifluoro- has been widely used in scientific research. It is used as a ligand in the synthesis of metal complexes. The compound has been used in the synthesis of ruthenium complexes, which have been found to exhibit anticancer activity. The compound has also been used in the synthesis of iridium complexes, which have been found to exhibit phosphorescent properties.
properties
CAS RN |
164342-38-5 |
|---|---|
Product Name |
2,4-Pentanedione, 3-(ethoxymethylene)-1,1,1-trifluoro- |
Molecular Formula |
C8H9F3O3 |
Molecular Weight |
210.15 g/mol |
IUPAC Name |
3-(ethoxymethylidene)-1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/C8H9F3O3/c1-3-14-4-6(5(2)12)7(13)8(9,10)11/h4H,3H2,1-2H3 |
InChI Key |
OAKSAOZUARKSRJ-UHFFFAOYSA-N |
SMILES |
CCOC=C(C(=O)C)C(=O)C(F)(F)F |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



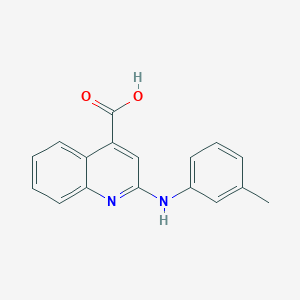

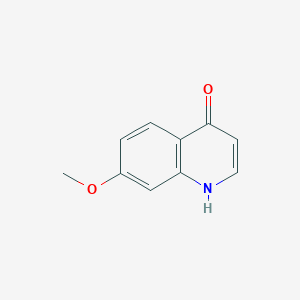
![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)


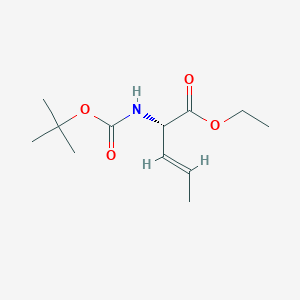
![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)
